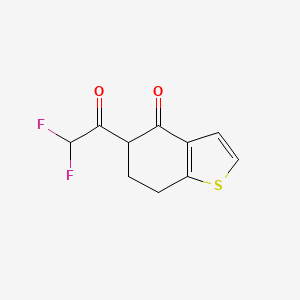
5-(2,2-Difluoroacetyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,2-Difluoroacetyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one is a chemical compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a difluoroacetyl group attached to a tetrahydrobenzothiophene ring. Benzothiophenes are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,1,2,2-tetrafluoroethyl ethyl ether with a catalyst to produce difluoroacetyl fluoride, which can then be reacted with the benzothiophene derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process typically involves the use of high-temperature and high-pressure conditions to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,2-Difluoroacetyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the difluoroacetyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
5-(2,2-Difluoroacetyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-(2,2-Difluoroacetyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one involves its interaction with specific molecular targets. The difluoroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various cellular pathways and processes, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide
- N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-bromophenyl}acetamide
Uniqueness
5-(2,2-Difluoroacetyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one is unique due to its specific structural features, including the difluoroacetyl group and the tetrahydrobenzothiophene ring. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C10H8F2O2S |
|---|---|
Peso molecular |
230.23 g/mol |
Nombre IUPAC |
5-(2,2-difluoroacetyl)-6,7-dihydro-5H-1-benzothiophen-4-one |
InChI |
InChI=1S/C10H8F2O2S/c11-10(12)9(14)6-1-2-7-5(8(6)13)3-4-15-7/h3-4,6,10H,1-2H2 |
Clave InChI |
GFEHTTNXNXGNHK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CS2)C(=O)C1C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



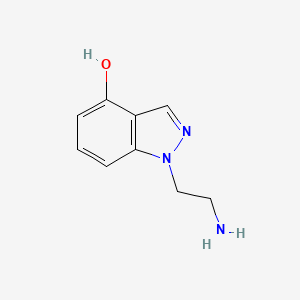
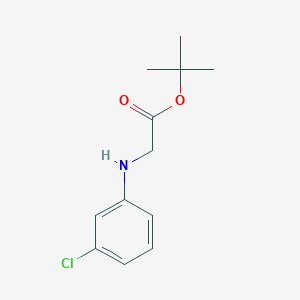

![2-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067250.png)
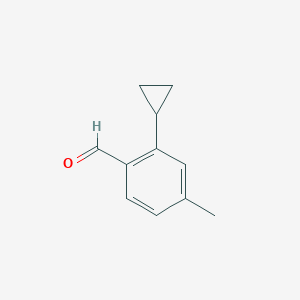
![5-Bromo-1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13067264.png)
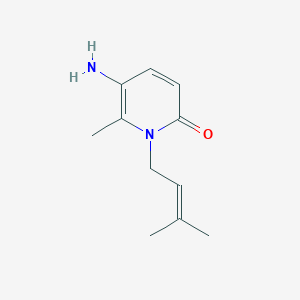
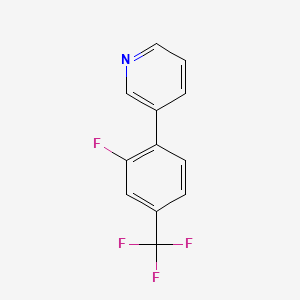

![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13067283.png)
![tert-Butyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13067287.png)
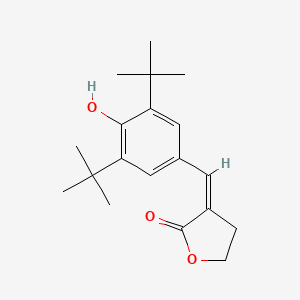
amine](/img/structure/B13067318.png)
